1-Bromo-4,5-dimethoxy-2-methylbenzene
Overview
Description
1-Bromo-4,5-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a methyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
1-Bromo-4,5-dimethoxy-2-methylbenzene is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the transition metal catalysts used in these reactions, such as palladium .
Mode of Action
In SM cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the organoboron group from boron to palladium . The compound acts as a nucleophile, donating electrons to form a new bond with palladium .
Biochemical Pathways
The SM cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects include the formation of new organic compounds, which can be used in various applications, from pharmaceuticals to materials science .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through SM cross-coupling reactions . This enables the synthesis of a wide range of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4,5-dimethoxy-2-methylbenzene can be synthesized through the bromination of 4,5-dimethoxy-2-methyltoluene. The reaction typically involves the use of bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the aromatic ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a one-pot method. This method uses a non-polar solvent like carbon tetrachloride and sulfuric acid to facilitate the bromination reaction. The process is designed to be cost-effective and efficient, yielding high purity and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4,5-dimethoxy-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the bromine atom with other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form quinones, while reduction reactions can lead to the formation of corresponding alcohols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Lewis acids like aluminum chloride or ferric bromide.
Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Phenolic Compounds: Formed through nucleophilic substitution.
Quinones: Formed through oxidation of methoxy groups.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
1-Bromo-4,5-dimethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 1-Bromo-4-methoxy-2,5-dimethylbenzene
- 1,2-Dibromo-4,5-dimethoxybenzene
- 1-Bromo-2,5-dimethoxybenzene
Uniqueness: 1-Bromo-4,5-dimethoxy-2-methylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its reactivity and chemical properties. The combination of these substituents makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
1-bromo-4,5-dimethoxy-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLMMRAXLYFCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545292 | |
Record name | 1-Bromo-4,5-dimethoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52806-46-9 | |
Record name | 1-Bromo-4,5-dimethoxy-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52806-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4,5-dimethoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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